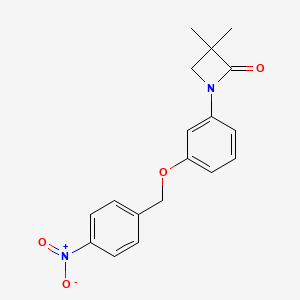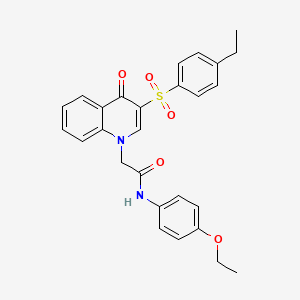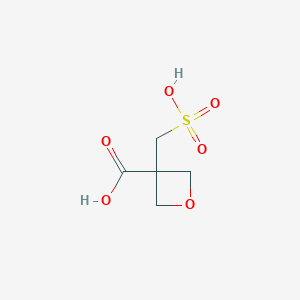
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as PTEB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTEB belongs to the class of benzamide derivatives and is synthesized using a simple and efficient method.
Wirkmechanismus
The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is not fully understood. However, studies have suggested that N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide exerts its anticancer and antitumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and metabolism. N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has also been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has also been found to protect neurons from oxidative stress and prevent neuroinflammation. Additionally, N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is that it is synthesized using a simple and efficient method. Additionally, N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has shown potential applications in various fields of scientific research, including cancer research and neurodegenerative disease research. However, one limitation of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide.
Zukünftige Richtungen
There are several future directions for research on N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide. One direction is to further investigate its potential applications in cancer research and neurodegenerative disease research. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide. Another direction for research is to investigate the use of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide as a fluorescent probe for detecting metal ions. Furthermore, future research could investigate the synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide derivatives with improved properties and potential applications.
Synthesemethoden
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is synthesized using a simple and efficient method that involves the reaction of 4-(trifluoromethoxy)benzoic acid with 2-(2-phenylpyrimidin-5-yl)ethylamine in the presence of a coupling reagent. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography to obtain pure N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer and antitumor properties. N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has been found to protect neurons from oxidative stress and prevent neuroinflammation. Additionally, N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has been studied for its potential application as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)28-17-8-6-16(7-9-17)19(27)24-11-10-14-12-25-18(26-13-14)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTNDWSJYCNXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)




![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2616964.png)
![(Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2616966.png)
![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2616967.png)



![2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2616975.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)